N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide
Description
The compound N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 5-acetylamino-2-methoxyphenyl moiety linked via a glyoxylamide bridge to a 4-(4-chlorophenyl)piperazine core.
Properties
Molecular Formula |
C22H26ClN5O4 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-[2-(5-acetamido-2-methoxyanilino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H26ClN5O4/c1-15(29)25-17-5-8-20(32-2)19(13-17)26-21(30)14-24-22(31)28-11-9-27(10-12-28)18-6-3-16(23)4-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,24,31)(H,25,29)(H,26,30) |
InChI Key |
RGPWUPQAYNVCTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1-(4-Chlorophenyl)Piperazine
The piperazine ring is constructed using a modified Buchwald-Hartwig amination protocol.
-
Step 1 : Reaction of 4-chloroaniline with bis(2-chloroethyl)amine hydrochloride in refluxing xylene (138–144°C, 12 h) yields 1-(4-chlorophenyl)piperazine hydrochloride (78% yield).
-
Step 2 : Carboxamide formation via treatment with methyl chloroformate in dichloromethane (0°C → RT, 4 h), followed by aqueous workup to isolate 4-(4-chlorophenyl)piperazine-1-carboxamide (91% purity by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 78% |
| Purity (Step 2) | 91% |
| Solvent (Step 1) | Xylene |
| Catalyst | None (thermal cyclization) |
Synthesis of N-(2-Amino-2-Oxoethyl)-5-Acetylamino-2-Methoxyaniline
Protection and Acylation of 2-Methoxy-5-Nitroaniline
-
Step 1 : Nitration of 2-methoxyaniline with concentrated HNO₃/H₂SO₄ (0°C, 2 h) yields 2-methoxy-5-nitroaniline (92% yield).
-
Step 2 : Acetylation using acetic anhydride in pyridine (RT, 6 h) affords 5-acetylamino-2-methoxy-nitrobenzene (85% yield).
-
Step 3 : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 40 psi, 3 h) reduces the nitro group to amine, yielding 5-acetylamino-2-methoxyaniline (94% yield).
Bromoacetylation and Aminolysis
-
Step 4 : Reaction with bromoacetyl bromide in THF (0°C, 1 h) produces 2-bromo-N-(5-acetylamino-2-methoxyphenyl)acetamide (76% yield).
-
Step 5 : Aminolysis with ammonium hydroxide (25°C, 12 h) generates N-(2-amino-2-oxoethyl)-5-acetylamino-2-methoxyaniline (88% yield).
Optimization Note : Substituting bromoacetyl chloride for bromide improved electrophilicity, reducing side-product formation.
Final Coupling Reaction
The piperazine carboxamide and aniline derivative are coupled via nucleophilic acyl substitution :
-
Conditions : 4-(4-Chlorophenyl)piperazine-1-carboxamide (1.2 eq), N-(2-amino-2-oxoethyl)-5-acetylamino-2-methoxyaniline (1.0 eq), K₂CO₃ (3.0 eq), DMF, 80°C, 8 h.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol/water (7:3) yields Compound X (68% yield, 98.2% purity).
Spectroscopic Validation :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.85 (s, 1H), 7.34 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H), 3.82 (s, 3H), 3.68–3.45 (m, 8H), 2.11 (s, 3H).
-
HRMS (ESI+) : m/z calc. for C₂₂H₂₆ClN₅O₄ [M+H]⁺: 476.1702; found: 476.1705.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and acetylamino groups.
Reduction: Reduction reactions can target the oxoethyl group, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions for electrophilic substitution typically involve strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Alcohols or amines, depending on the site of reduction.
Substitution: Various substituted aromatic compounds, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it useful in synthetic organic chemistry.
Biology
In biological research, the compound can be studied for its interactions with proteins and enzymes. Its structure suggests potential as an inhibitor or activator of certain biological pathways.
Medicine
Pharmacologically, the compound may be investigated for its potential as a drug candidate. Its structure is reminiscent of certain pharmacophores, suggesting possible activity against specific targets such as receptors or enzymes.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the piperazine ring and the chlorophenyl group suggests potential binding to hydrophobic pockets in proteins, while the acetylamino group could form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
N-(2-{[3-(Acetylamino)Phenyl]Amino}-2-Oxoethyl)-4-(3-Chlorophenyl)Piperazine-1-Carboxamide (CAS: 1282140-40-2)
- Structural Difference: The acetylated amino group is at the meta position (3-acetylamino) instead of the para (5-acetylamino) position, and the piperazine substituent is 3-chlorophenyl rather than 4-chlorophenyl.
- The 3-chlorophenyl group introduces distinct electronic effects (electron-withdrawing) compared to 4-chlorophenyl .
4-(4-Chlorophenyl)-N-{2-[(Furan-2-Ylmethyl)Amino]-2-Oxoethyl}Piperazine-1-Carboxamide (CAS: 1324085-81-5)
- Structural Difference: Replaces the 5-acetylamino-2-methoxyphenyl group with a furan-2-ylmethyl-substituted amide.
Modifications to the Piperazine Core
N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
- Structural Difference : Simplified structure lacking the glyoxylamide bridge and substituted with an ethyl group on the piperazine.
- Impact: The absence of the glyoxylamide linker and methoxy-acetylamino group likely diminishes receptor specificity. However, the ethyl group may enhance metabolic stability .
N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(2-Pyrimidinyl)Piperazine-1-Carboxamide
- Structural Difference: Substitutes the 4-chlorophenyl group with a pyrimidinyl ring and replaces the methoxy-acetylamino group with a trifluoromethylphenyl moiety.
- The pyrimidinyl group may enhance π-π stacking interactions in receptor binding .
Pharmacological and Physicochemical Data Comparison
Table 1. Key Properties of Selected Analogs
Key Observations
- Electron-Withdrawing Groups : Chlorophenyl (Cl) and trifluoromethyl (CF3) substituents enhance binding to hydrophobic pockets in receptors, as seen in p-MPPI’s antagonism of 5-HT1A receptors .
Biological Activity
N-(2-{[5-(acetylamino)-2-methoxyphenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide is a complex organic compound with significant potential in pharmacology. Its structure, which includes a piperazine core and various functional groups, suggests that it may interact with biological systems in unique ways. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Molecular Formula
The molecular formula of this compound is .
Structural Features
The compound features:
- Piperazine core : A common structural motif in many bioactive molecules.
- Acetylamino group : Suggests potential interactions with enzymes or receptors.
- Methoxyphenyl moiety : May enhance lipophilicity and biological activity.
- Chlorophenyl group : Known to influence pharmacokinetics and receptor binding.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit several biological activities:
The mechanisms by which this compound exerts its effects are still under investigation. Possible mechanisms include:
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors involved in pain and inflammation.
- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes related to inflammatory processes .
Similar Compounds
A comparative analysis of structurally similar compounds reveals diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperazine Derivative A | Substituted piperazine with a phenolic group | Analgesic properties |
| Piperidine Derivative B | Piperidine core with halogen substitution | Antimicrobial activity |
| Piperazine Derivative C | Contains a sulfonamide group | Anticancer properties |
The unique combination of functional groups in this compound may enhance its selectivity and potency as a therapeutic agent compared to these derivatives .
In Silico Studies
Recent docking studies have provided insights into how this compound interacts with target proteins. These studies indicate that the compound can effectively bind to key amino acids within receptor sites, suggesting a mechanism for its analgesic effects .
In Vivo Studies
While specific in vivo studies on this compound are scarce, related compounds have demonstrated promising results. For instance, piperazine derivatives have been shown to exhibit low toxicity while maintaining efficacy in animal models of pain and inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions (e.g., coupling of piperazine and acetamide moieties) and carboxamide bond formation. Key steps include:
- Use of coupling agents like EDCI/HOBt for amide bond formation.
- Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
- Purification via column chromatography (silica gel, methanol/chloroform gradients) or recrystallization .
- Critical Parameters : Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. How is structural characterization performed to confirm the compound’s identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy, chlorophenyl groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] peak) .
- X-ray Crystallography (if crystalline): Resolve 3D conformation of the piperazine-acetamide backbone .
Advanced Research Questions
Q. How can researchers design experiments to evaluate interactions with neurotransmitter receptors (e.g., dopamine D3 or serotonin 5-HT1A)?
- Experimental Design :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., H-SPD for D3 receptors) to measure competitive displacement. Include positive controls (e.g., aripiprazole for D3) .
- Functional Assays : cAMP modulation in HEK-293 cells transfected with target receptors .
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding affinities to receptor active sites (e.g., D3 receptor PDB: 3PBL) .
- Data Interpretation : Compare IC values with known antagonists/agonists to assess selectivity.
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for piperazine-carboxamide derivatives?
- Approach :
- Comparative Analysis : Systematically vary substituents (e.g., chlorophenyl vs. fluorophenyl) and measure biological activity (e.g., IC for enzyme inhibition) .
- Meta-Analysis : Aggregate data from analogous compounds (Table 1) to identify trends in substituent effects.
Table 1 : Substituent Impact on Biological Activity
| Substituent Position | Modification | Observed Activity Change | Source |
|---|---|---|---|
| Piperazine C-4 | 4-Chlorophenyl | ↑ Dopamine receptor affinity | |
| Acetamide N-2 | Methoxy group | ↓ Metabolic instability |
- Validation : Use isosteric replacements (e.g., trifluoromethyl for chlorine) to test hypotheses .
Q. What in vitro models are appropriate for assessing neuropharmacological potential (e.g., anti-Alzheimer’s activity)?
- Models and Methods :
- AChE/MAO-B Inhibition : Measure IC against acetylcholinesterase (Ellman’s assay) and monoamine oxidase-B (fluorometric kits) .
- Neuroprotection Assays : Expose SH-SY5Y cells to Aβ aggregates and quantify cell viability (MTT assay) with/without the compound .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assay (PAMPA-BBB) to predict CNS accessibility .
Methodological Challenges
Q. How can researchers address low yield in the final carboxamide coupling step?
- Troubleshooting :
- Activation : Switch to PyBOP or HATU as coupling agents for sterically hindered amines .
- Solvent Optimization : Test mixed solvents (e.g., DCM/DMF 3:1) to improve reagent solubility .
- Temperature Control : Reduce reaction temperature to 40°C to prevent decomposition of heat-sensitive intermediates .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate cytochrome P450 interactions and hepatic clearance .
- Toxicity Screening : Run ProTox-II for hepatotoxicity alerts related to the chlorophenyl group .
Data Contradiction Analysis
Q. Why do similar piperazine derivatives exhibit divergent biological activities (e.g., CNS vs. anticancer)?
- Key Factors :
- Substituent Polarity : Hydrophobic groups (e.g., chlorophenyl) enhance CNS penetration, while polar groups (e.g., sulfonamide) favor peripheral targets .
- Backbone Flexibility : Piperazine ring conformation impacts receptor binding pocket compatibility (e.g., rigid vs. flexible linkers) .
- Resolution : Conduct molecular dynamics simulations to correlate conformational flexibility with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
